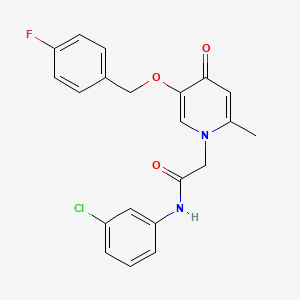
N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClFN2O3 and its molecular weight is 400.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide, also known by its CAS number 946254-91-7, is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18ClFN2O4, with a molecular weight of 416.8 g/mol. The compound features a pyridine ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell proliferation in human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer) at micromolar concentrations .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For example, it may interact with the mitochondrial pathways, leading to apoptosis in cancer cells. Additionally, the presence of the chloro and fluorobenzyl groups enhances its binding affinity to target receptors, potentially increasing its efficacy against tumor cells .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical models:
- Study on Antitumor Activity : A derivative of this compound was tested in vivo using xenograft models. Results showed a significant reduction in tumor size compared to controls, suggesting strong antitumor activity.
- Synergistic Effects : When combined with standard chemotherapeutic agents, such as doxorubicin, the compound exhibited synergistic effects, enhancing the overall anticancer efficacy while reducing the required doses of conventional drugs .
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic assessments suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological studies indicate a low incidence of adverse effects at therapeutic doses, making it a candidate for further clinical development.
Research Findings Summary Table
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3/c1-14-9-19(26)20(28-13-15-5-7-17(23)8-6-15)11-25(14)12-21(27)24-18-4-2-3-16(22)10-18/h2-11H,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQHHZCKIIBMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2=CC(=CC=C2)Cl)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














